molecular formula C8H14N2O2 B14568819 4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol CAS No. 61856-77-7

4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol

Cat. No.: B14568819
CAS No.: 61856-77-7
M. Wt: 170.21 g/mol
InChI Key: IHMQOAVRSARHNW-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol is a heterocyclic compound featuring a pyrrolidine ring. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis, starting from readily available starting materials. The process includes cyclization, nitrosation, and subsequent purification steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2-(1-nitrosoethylidene)pyrrolidin-1-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitroso group and the specific substitution pattern on the pyrrolidine ring differentiate it from other similar compounds .

Properties

CAS No.

61856-77-7

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-hydroxy-4,4-dimethyl-2-(1-nitrosoethylidene)pyrrolidine

InChI

InChI=1S/C8H14N2O2/c1-6(9-11)7-4-8(2,3)5-10(7)12/h12H,4-5H2,1-3H3

InChI Key

IHMQOAVRSARHNW-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC(CN1O)(C)C)N=O

Origin of Product

United States

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